molecular formula C14H27BrO2 B12831267 tert-Butyl 8-bromo-2,2-dimethyloctanoate

tert-Butyl 8-bromo-2,2-dimethyloctanoate

Cat. No.: B12831267
M. Wt: 307.27 g/mol
InChI Key: CEXKFGWGWNUTDR-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-2,2-dimethyloctanoate is a branched alkyl ester featuring a bromine substituent at the 8-position and two methyl groups at the 2-position of an octanoate backbone. The tert-butyl ester group confers steric bulk, which influences reactivity and stability, while the bromine atom provides a site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

tert-butyl 8-bromo-2,2-dimethyloctanoate

InChI

InChI=1S/C14H27BrO2/c1-13(2,3)17-12(16)14(4,5)10-8-6-7-9-11-15/h6-11H2,1-5H3

InChI Key

CEXKFGWGWNUTDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-bromo-2,2-dimethyloctanoate typically involves the esterification of 8-bromo-2,2-dimethyloctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst: Acid catalyst to facilitate esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl 8-bromo-2,2-dimethyloctanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products Formed

    Substitution: Formation of tert-Butyl 8-hydroxy-2,2-dimethyloctanoate

    Reduction: Formation of 8-bromo-2,2-dimethyloctanol

    Oxidation: Formation of 8-bromo-2,2-dimethyloctanoic acid

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 8-bromo-2,2-dimethyloctanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology

The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile intermediate in medicinal chemistry.

Medicine

In medicinal research, this compound is explored for its potential in drug development. Its structural features enable the design of novel therapeutic agents targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism by which tert-Butyl 8-bromo-2,2-dimethyloctanoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional similarities to tert-Butyl 8-bromo-2,2-dimethyloctanoate. Key comparisons are outlined below:

tert-Butyl 2-bromo-5-fluorobenzoate ()

  • Structural Differences: Backbone: tert-Butyl 2-bromo-5-fluorobenzoate has an aromatic benzoate core, whereas the target compound features a linear octanoate chain. Substituents: The bromine in the benzoate derivative is at the 2-position, adjacent to a fluorine atom at the 5-position, creating an electron-deficient aromatic system. In contrast, the bromine in the octanoate derivative is at the terminal 8-position, with steric hindrance from the 2,2-dimethyl groups.
  • Reactivity Implications: The aromatic bromine in tert-Butyl 2-bromo-5-fluorobenzoate may undergo faster electrophilic substitution due to the electron-withdrawing fluorine. The aliphatic bromine in this compound is more suited for SN2 reactions, though steric hindrance from the tert-butyl and dimethyl groups may slow kinetics.

Methyl 2-amino-5-bromo-4-methoxybenzoate ()

  • Functional Group Comparison: This compound is a methyl ester with bromine at the 5-position, an amino group at the 2-position, and a methoxy group at the 4-position. Unlike the tert-butyl ester in the target compound, the methyl ester group is less sterically hindered, making it more prone to hydrolysis.
  • Applications: Methyl esters with aromatic bromine and polar substituents (e.g., amino, methoxy) are often intermediates in drug synthesis (e.g., antibiotics or kinase inhibitors). The tert-butyl analog’s bulkier structure may prioritize stability over reactivity in such contexts.

General Trends in Brominated Esters

  • Steric Effects: tert-Butyl esters universally exhibit slower hydrolysis rates compared to methyl or ethyl esters due to steric protection of the ester carbonyl.
  • Solubility and Lipophilicity: Linear aliphatic esters like this compound are more lipophilic than aromatic analogs, favoring solubility in nonpolar solvents (e.g., hexane or toluene). This property is advantageous in polymer or surfactant synthesis.

Limitations of Available Evidence

The provided sources lack experimental data (e.g., melting points, solubility, or reaction yields) for direct quantitative comparisons. Structural inferences are drawn from analogous compounds in , such as tert-Butyl 2-bromo-5-fluorobenzoate and methyl brominated benzoates. Further experimental studies are required to validate reactivity and application hypotheses.

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